molecular formula C13H17NO6S2 B2666515 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid CAS No. 1396963-71-5

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid

Cat. No.: B2666515
CAS No.: 1396963-71-5
M. Wt: 347.4
InChI Key: QTBNGVGNHZWMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is a useful research compound. Its molecular formula is C13H17NO6S2 and its molecular weight is 347.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid, due to its complex structure, plays a significant role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in creating new drugs and materials with unique properties. For instance, the synthesis of penicillamine, a drug used in the treatment of rheumatoid arthritis and Wilson's disease, involves intermediates that share functional groups with this compound, highlighting its relevance in medicinal chemistry (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993). Additionally, its sulfonic acid moiety is a critical feature in synthesizing sulfonated compounds, which are key in developing catalysts, ion exchange resins, and antimicrobial agents (Hazra, Martins, Silva, & Pombeiro, 2015).

Role in Antimicrobial and Antiviral Research

The structural motif of this compound is instrumental in the design of antimicrobial and antiviral agents. Research has shown that compounds derived from it possess significant activity against various pathogens. For example, novel oxadiazoles derived from α-amino acids, which structurally resemble our compound of interest, have shown potential as antiviral agents, particularly against HIV (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011). This underscores the compound's utility in developing new therapeutic agents against infectious diseases.

Applications in Material Science

The unique chemical structure of this compound also finds applications in material science, particularly in the development of novel polymers and materials with specific properties. For instance, sulfonic acid-containing polybenzoxazine, synthesized from similar sulfonylamino acids, has been explored for its use in proton exchange membranes for fuel cells, showcasing the compound's potential in renewable energy technologies (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Catalysis and Organic Synthesis

The sulfonylamino and methylsulfanyl groups present in this compound are valuable for catalysis and organic synthesis. Compounds containing these functional groups have been used as catalysts in various chemical reactions, including the oxidation of cyclohexane, demonstrating the compound's role in facilitating environmentally friendly chemical processes (Hazra, Ribeiro, da Silva, de Castro, & Pombeiro, 2016).

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNGVGNHZWMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.